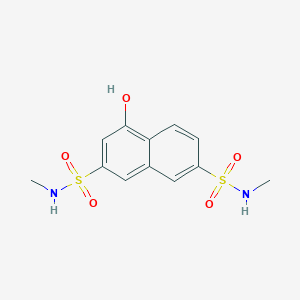![molecular formula C23H28N2O4 B5666240 9-(1-benzofuran-3-ylcarbonyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666240.png)
9-(1-benzofuran-3-ylcarbonyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecane derivatives typically involves efficient Michael addition reactions, as demonstrated by Yang et al. (2008), who described a divergent synthesis approach for 1- and 5-substituted diazaspirocycles utilizing lithium enolate and tetrasubstituted olefin acceptors (Yang, Lin, Padilla, & Rotstein, 2008). Moreover, Cordes et al. (2013) highlighted a convenient synthesis pathway for 1,7-diazaspiro[5.5]undecanes, showcasing the versatility in generating these structures through Claisen condensation and spirocyclization techniques (Cordes, Murray, White, & Barrett, 2013).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecanes has been a subject of extensive study. Zhu (2011) synthesized and characterized the crystal structure of a related compound, offering insights into the spirocyclic architecture and hydrogen bonding interactions within these molecules (Zhu, 2011).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecanes can be significantly diverse. Studies by Macleod et al. (2006) on the microwave-assisted synthesis of diazaspirocycles highlighted the role of resin-bound bismesylates in facilitating the annulation of primary amines, demonstrating the compounds' synthetic flexibility (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Physical Properties Analysis
While specific studies on the physical properties of "9-(1-benzofuran-3-ylcarbonyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one" are scarce, the general understanding of diazaspiro[5.5]undecanes suggests they possess unique solvatochromic behaviors, as Aggarwal and Khurana (2015) explored the photophysical properties of similar diazaspiro compounds, which could offer insights into their solubility, fluorescence, and environmental interactions (Aggarwal & Khurana, 2015).
Propriétés
IUPAC Name |
9-(1-benzofuran-3-carbonyl)-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c26-21-7-8-23(16-25(21)14-17-4-3-13-28-17)9-11-24(12-10-23)22(27)19-15-29-20-6-2-1-5-18(19)20/h1-2,5-6,15,17H,3-4,7-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZIGIGQGGLXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C(=O)C4=COC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5666158.png)
![9-ethyl-4-[5-(methoxymethyl)-2-furoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5666164.png)
![3-methoxy-1-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5666166.png)
![[(1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-3-pyrrolidinyl)methyl]amine hydrochloride](/img/structure/B5666167.png)
![4-ethyl 2-isopropyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5666182.png)
![7-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5666188.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5666200.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5666205.png)
![2-(4-fluorophenyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5666217.png)

![N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5666244.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5666249.png)
![4-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-thiazol-2-amine](/img/structure/B5666250.png)